
VU0422288
説明
Overview of Glutamatergic Neurotransmission and Receptor Families
Glutamate, the major excitatory neurotransmitter, exerts its effects by binding to and activating specific cell surface receptors. wikipedia.orgnih.gov These glutamate receptors are broadly categorized into two main families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). wikipedia.orgnih.gov
Ionotropic receptors, such as NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission by directly controlling ion flow across the cell membrane upon agonist binding. wikipedia.orgnih.govabcam.cn Metabotropic receptors, in contrast, are G protein-coupled receptors (GPCRs) that mediate slower, more sustained effects by activating intracellular second messenger signaling pathways. wikipedia.orgnih.govabcam.cn
Significance of Metabotropic Glutamate Receptors (mGluRs) as Therapeutic Targets
The mGluR family consists of eight subtypes (mGluR1-mGluR8) that are further divided into three groups based on sequence homology, signal transduction mechanisms, and pharmacological properties. neurology.orgabcam.cnacs.org
Group I: mGluR1 and mGluR5, typically coupled to Gαq, leading to increased intracellular calcium. abcam.cnacs.org
Group II: mGluR2 and mGluR3, coupled to Gαi/o, inhibiting adenylyl cyclase and reducing cAMP levels. acs.org
Group III: mGluR4, mGluR6, mGluR7, and mGluR8, also coupled to Gαi/o, inhibiting adenylyl cyclase. acs.orgnih.gov
mGluRs are strategically located throughout the CNS, found on both presynaptic and postsynaptic neurons, as well as glial cells, allowing them to modulate neuronal excitability, synaptic plasticity, and neurotransmitter release. neurology.orgnih.gov Their diverse roles in synaptic function and their implication in various neurological and psychiatric conditions, including schizophrenia, depression, anxiety, Parkinson's disease, and Rett syndrome, highlight their significant potential as therapeutic targets. ingentaconnect.comneurology.orgfrontiersin.org
Conceptual Framework of Allosteric Modulation in G Protein-Coupled Receptors (GPCRs)
While endogenous ligands and orthosteric agonists bind to the primary, highly conserved orthosteric site of GPCRs, allosteric modulators interact with distinct binding sites elsewhere on the receptor protein. news-medical.netresearchgate.netacs.orgnih.gov This allosteric binding does not typically activate the receptor directly but instead modulates the receptor's response to the orthosteric ligand. researchgate.netacs.org
Allosteric modulators can be classified as positive allosteric modulators (PAMs), which enhance the effect of the orthosteric ligand, or negative allosteric modulators (NAMs), which reduce it. researchgate.netacs.org A key advantage of targeting allosteric sites is the potential for greater receptor subtype selectivity compared to orthosteric ligands, as allosteric sites are generally less conserved across receptor subtypes. acs.orgresearchgate.netmdpi.com Allosteric modulation also offers the possibility of "fine-tuning" receptor activity, as the effect is dependent on the presence and concentration of the endogenous orthosteric ligand. researchgate.netacs.org
Historical Context of Group III mGluR Ligand Discovery and Challenges
The Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) have historically received less research attention compared to Group I and II receptors. uni-regensburg.defrontiersin.org This has been partly due to technical challenges in identifying suitable pharmacological tools with adequate potency, selectivity, and pharmacokinetic properties for advanced preclinical and clinical investigation. uni-regensburg.de Early efforts focused on orthosteric ligands, which often faced issues with selectivity across mGluR subtypes due to the conserved nature of the orthosteric binding site, as well as challenges with brain penetration and metabolic stability. mdpi.comresearchgate.net
The development of selective ligands for Group III mGluRs is considered promising for treating various CNS disorders, including mood and anxiety disorders, Parkinson's disease, and pain. uni-regensburg.defrontiersin.org However, achieving subtype selectivity within the Group III family and developing compounds with favorable pharmacological profiles have been significant hurdles in the discovery process. uni-regensburg.deresearchgate.net
Introduction to VU0422288 as a Key Research Compound
In the context of the ongoing efforts to discover and characterize Group III mGluR modulators, this compound (also known as ML396) has emerged as a significant research compound. researchgate.netmedchemexpress.comrndsystems.comcaymanchem.com Identified as a positive allosteric modulator (PAM) of Group III mGluRs, this compound has been instrumental in exploring the therapeutic potential of potentiating the activity of these receptors. researchgate.netmedchemexpress.comrndsystems.comcaymanchem.comtocris.com Its characterization has provided valuable insights into the pharmacology of Group III mGluRs and the potential for allosteric modulation as a therapeutic strategy for conditions linked to glutamatergic dysfunction. researchgate.netnih.gov
Detailed Research Findings on this compound
This compound (ML396) is recognized as a positive allosteric modulator of Group III metabotropic glutamate receptors. medchemexpress.comrndsystems.comcaymanchem.comtocris.com Research has focused on characterizing its activity and potential therapeutic relevance, particularly in the context of neurological disorders.
特性
IUPAC Name |
N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-11-4-7-16(21-10-11)24-15-6-5-12(9-13(15)19)22-17(23)14-3-1-2-8-20-14/h1-10H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRLPXFGQKQHST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization of Vu0422288
Chemical Structure and Properties of VU0422288
This compound has the molecular formula C₁₇H₁₁Cl₂N₃O₂ and a molecular weight of 360.19 g/mol . rndsystems.comcaymanchem.comcenmed.com Its chemical name is N-[3-chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide. caymanchem.com It is described as a selective positive allosteric modulator of group III mGlu receptors. rndsystems.comcenmed.com
Evaluation of Pan-Group III Allosteric Modulatory Activity
In Vitro Activity and Selectivity
In calcium mobilization assays, this compound has demonstrated positive allosteric modulatory activity at Group III mGluRs, exhibiting EC₅₀ values in the nanomolar range. medchemexpress.comrndsystems.comcaymanchem.comtocris.commolnova.commedchemexpress.com
These values indicate that this compound potentiates the activity of mGluR4, mGluR7, and mGluR8 in this assay system. medchemexpress.comrndsystems.comcaymanchem.comtocris.commolnova.commedchemexpress.com Studies have also shown that this compound exhibits selectivity over a panel of other GPCRs, ion channels, and transporters. rndsystems.comtocris.com While it is considered a pan-Group III mGlu PAM, research indicates differential activity across the individual Group III subtypes and probe dependence when assessed with different orthosteric agonists. researchgate.netnih.gov
Investigation of Probe Dependence in Allosteric Modulation
In Vivo Effects and Research Findings
Preclinical studies using animal models have investigated the effects of this compound, particularly in the context of neurological disorders. In a mouse model of Rett syndrome (RTT), this compound has been shown to reverse deficits in contextual fear memory, social recognition, and apneas. medchemexpress.comcaymanchem.commolnova.commedchemexpress.com This suggests a potential therapeutic benefit of potentiating Group III mGluR activity, likely via mGluR7 potentiation, in this neurodevelopmental disorder. patsnap.com
In electrophysiology studies using mouse hippocampal slices, this compound has been shown to potentiate mGluR7-mediated reductions in excitatory post-synaptic potentials (fEPSPs). medchemexpress.comrndsystems.comcaymanchem.comtocris.com It also increased the paired-pulse ratio, which is consistent with a presynaptic mechanism of action. caymanchem.comacs.org These findings support the concept that positive allosteric modulation of mGluR7 can modulate synaptic transmission in native tissue. researchgate.netnih.govacs.org Further research in the RTT mouse model demonstrated that this compound treatment restored hippocampal long-term potentiation (LTP) and improved cognitive and social deficits. caymanchem.com
Mechanism of Action as a Positive Allosteric Modulator
As a positive allosteric modulator, this compound binds to a site on the Group III mGlu receptors that is distinct from where the endogenous ligand glutamate binds. researchgate.netacs.orgresearchgate.netnih.gov By binding to this allosteric site, this compound induces a conformational change in the receptor that enhances the affinity and/or efficacy of the orthosteric agonist (glutamate) at the receptor. researchgate.netacs.org This results in an amplification of the downstream signaling cascade initiated by the receptor when glutamate is present. researchgate.netacs.org The precise allosteric binding site for this compound on the Group III mGluRs is a subject of ongoing research, but it is understood to be located in a region distinct from the orthosteric Venus flytrap domain. acs.orgresearchgate.net
Mechanism of Action Elucidation for Vu0422288
Molecular Basis of Positive Allosteric Modulation
As a positive allosteric modulator, VU0422288 does not directly activate Group III mGluRs but rather increases the potency and/or efficacy of orthosteric agonists at these receptors. guidetopharmacology.org Studies have shown that this compound can affect the affinity of orthosteric agonists, indicating an interaction between the allosteric and orthosteric binding sites. nih.govacs.org The degree of cooperativity between this compound and glutamate can vary depending on the specific mGluR subtype and the assay used. nottingham.ac.uknih.gov For instance, at mGluR7, this compound did not significantly change the affinity of glutamate but increased the maximum response in certain assays. acs.orgresearchgate.net At mGluR7 and mGluR8, this compound has been observed to decrease the affinity of the orthosteric agonist L-AP4. acs.org This highlights the complex interplay between allosteric modulators and orthosteric ligands at different receptor subtypes. acs.org
In calcium mobilization assays, this compound has demonstrated potentiation effects across Group III mGluRs with varying EC50 values. medchemexpress.comtocris.comcaymanchem.com
Receptor Subtype | EC50 (nM) in Calcium Mobilization Assay |
mGluR4 | 125 medchemexpress.com, 108 tocris.comcaymanchem.com |
mGluR7 | 146 medchemexpress.comtocris.comcaymanchem.com |
mGluR8 | 108 medchemexpress.com, 125 tocris.com, 128 caymanchem.com |
Note: EC50 values may vary slightly between sources and specific assay conditions.
Ligand Binding Site Analysis within Group III mGluRs
Allosteric modulators like this compound are understood to bind within the transmembrane domains (TMDs) of the mGluRs. guidetopharmacology.orgnih.gov This binding site is distinct from the orthosteric site located in the large N-terminal Venus Flytrap domain (VFTD) where glutamate binds. guidetopharmacology.orgnih.govfrontiersin.org The TMDs are more sequence-divergent among mGluR subtypes compared to the orthosteric binding site, which contributes to the potential for developing subtype-selective allosteric modulators. nih.gov While this compound is described as a pan-Group III mGlu PAM, its differential activity and interactions with orthosteric agonists across mGluR4, mGluR7, and mGluR8 suggest nuances in its binding or effect at the allosteric sites of these subtypes. acs.orgnih.gov Research indicates that the allosteric binding site is located within the 7-transmembrane bundle. researchgate.netresearchgate.net
Structural Insights into Receptor-Compound Interactions
Metabotropic glutamate receptors are obligate dimers. guidetopharmacology.orgresearchgate.net They consist of a VFTD, a cysteine-rich domain (CRD), and a 7-transmembrane (7TM) domain. guidetopharmacology.orgresearchgate.net The binding of orthosteric agonists in the VFTD leads to conformational changes that are transmitted through the CRD to the 7TM domain, enabling G protein coupling. frontiersin.orgresearchgate.net Allosteric modulators are thought to bind within the 7TM domain. researchgate.net While detailed crystal structures of Group III mGluR TMDs bound to PAMs like this compound are not extensively detailed in the search results, structural studies on other mGluRs provide insights into how allosteric ligands interact within the transmembrane bundle. nih.govosti.gov These studies suggest that allosteric sites are located within the transmembrane helices and can influence the conformational changes necessary for receptor activation and G protein coupling. nih.govresearchgate.net The distinct properties of this compound compared to other PAMs like VU0155094 highlight that even within the same allosteric site class, different compounds can have unique interactions with the receptor structure, leading to varied pharmacological profiles. acs.orgnih.gov
Impact on Receptor Conformation and Signaling Coupling
Positive allosteric modulators like this compound exert their effects by influencing the conformation of the receptor, thereby enhancing the efficiency of orthosteric agonist binding and/or the subsequent coupling to intracellular signaling pathways. frontiersin.orgresearchgate.net For Group III mGluRs, including mGluR4, mGluR7, and mGluR8, the primary signaling pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. frontiersin.orgfrontiersin.org
This compound's potentiation of orthosteric agonist activity suggests that its binding to the transmembrane allosteric site stabilizes a receptor conformation that is more favorable for agonist binding and/or G protein activation. researchgate.net Research indicates that PAMs can enhance the effect of agonists on G protein signaling. researchgate.net The observed "probe dependence," where the effects of this compound vary depending on the specific orthosteric agonist used and the assay endpoint measured, further underscores its impact on the dynamic interplay between the orthosteric and allosteric sites and their influence on receptor conformation and downstream signaling. acs.orgnottingham.ac.uknih.gov Studies in hippocampal slices have shown that this compound potentiates the effects of orthosteric agonists on synaptic transmission, confirming its ability to modulate receptor function in a native tissue setting. medchemexpress.comtocris.comnih.gov This potentiation of signaling coupling is crucial for its observed biological effects. medchemexpress.comcaymanchem.com
In Vivo Research Applications and Pharmacological Studies of Vu0422288 in Preclinical Models
Neurodevelopmental Disorder Models: Rett Syndrome (RTT)
Rett Syndrome (RTT) is a neurodevelopmental disorder primarily affecting females, caused by mutations in the MECP2 gene researchgate.netfrontiersin.orgbiorxiv.orgdovepress.com. MECP2 mutant mice are commonly used as preclinical models to study RTT and evaluate potential therapeutic interventions caymanchem.comresearchgate.netbiorxiv.orgjax.orgnih.govupenn.edu. VU0422288 has been investigated for its ability to ameliorate RTT-like phenotypes in these models medchemexpress.comcaymanchem.commolnova.comambeed.cnbioscience.co.ukmedchemexpress.cnresearchgate.net.
Behavioral Phenotype Rescue in Mecp2 Mutant Mice (e.g., contextual fear memory, social recognition, apneas)
Studies in Mecp2 mutant mice have shown that this compound can reverse deficits in several behavioral domains relevant to RTT medchemexpress.comcaymanchem.commolnova.comambeed.cnbioscience.co.ukmedchemexpress.cn. These include improvements in contextual fear memory, social recognition, and a decrease in the frequency of sleep apneas medchemexpress.comcaymanchem.commolnova.comambeed.cnbioscience.co.ukmedchemexpress.cn. Specifically, administration of this compound to Mecp2-/- mice restored hippocampal long-term potentiation and improved novel object recognition, contextual fear learning, and social memory caymanchem.com. In mice modeling the mild R306C mutation (Mecp2R306C/+), this compound administration led to a significant reduction in apneas researchgate.netbiorxiv.orgnih.gov.
Behavioral Phenotype Rescue by this compound in Mecp2 Mutant Mice
Behavioral Phenotype | Mecp2 Mutant Mice Deficit | This compound Effect | Source(s) |
Contextual Fear Memory | Deficit | Reversed/Improved | medchemexpress.comcaymanchem.commolnova.comambeed.cnbioscience.co.ukmedchemexpress.cn |
Social Recognition | Deficit | Reversed/Improved | medchemexpress.comcaymanchem.commolnova.comambeed.cnbioscience.co.ukmedchemexpress.cn |
Apneas | Increased frequency | Decreased | medchemexpress.comcaymanchem.commolnova.comambeed.cnbioscience.co.ukmedchemexpress.cnresearchgate.netbiorxiv.orgnih.gov |
Novel Object Recognition | Impaired | Improved | caymanchem.com |
Hippocampal LTP | Deficient | Restored | caymanchem.com |
Restoration of Synaptic Plasticity Deficits in RTT Model Slices (e.g., Long-Term Potentiation at Hippocampal Schaffer Collateral-CA1 Synapses)
Synaptic plasticity, particularly long-term potentiation (LTP) at hippocampal Schaffer collateral-CA1 synapses, is impaired in RTT model mice frontiersin.orgfrontiersin.org. Studies using brain slices from RTT model mice have demonstrated that this compound can restore these deficits in synaptic plasticity caymanchem.comresearchgate.netfrontiersin.org. Pre-application of this compound to slices from RTT model mice was able to restore deficient LTP at SC-CA1 synapses frontiersin.org. This rescue of LTP by mGlu7 potentiation is consistent with the hypothesis that mGlu7-mediated inhibition of GABA release is necessary for LTP at these synapses frontiersin.org.
Modulation of Synaptic Transmission in Native Tissue Settings
This compound has been shown to be active in native tissue preparations and can modulate synaptic transmission nih.govacs.orgnih.govresearchgate.net. In hippocampal slices, where mGlu7 plays a role in modulating synaptic transmission, this compound potentiated agonist responses nih.govtocris.comacs.orgnih.govresearchgate.net. Specifically, this compound enhanced LSP4-2022-induced reductions in field excitatory postsynaptic potentials (fEPSPs) slope in hippocampal coronal slices medchemexpress.comcaymanchem.comambeed.cntocris.com. This indicates that this compound is functional in native tissue and can modulate synaptic transmission via mGlu7 nih.govacs.orgnih.govresearchgate.net.
Regional mGlu7 Protein Expression Studies in Disease Models
Studies have investigated mGlu7 protein expression levels in RTT models. In Mecp2-Tg1 mice, a model for MeCP2 duplication syndrome (MDS), mGlu7 protein levels were found to be unchanged in most brain regions frontiersin.org. However, in brain samples from RTT patients carrying truncation mutations in MECP2, levels of metabotropic glutamate receptor 7 (mGlu7) were dramatically decreased researchgate.netbiorxiv.orgnih.gov. Significant decreases in mGlu7 mRNA expression were also found across a larger cohort of RTT samples, particularly in patients with mutations correlated with more severe symptoms researchgate.netbiorxiv.orgnih.gov. Despite no decreases in mGlu7 expression in the brainstem or cortex of Mecp2R306C/+ mice, this compound administration still reduced apneas, suggesting potential utility even without a reduction in mGlu7 expression in those specific regions researchgate.netbiorxiv.orgnih.gov.
mGlu7 Expression in RTT Models
Model/Sample Type | MECP2 Mutation/Status | mGlu7 Expression Level | Brain Region(s) Studied | Source(s) |
RTT Patients | Truncation mutations | Dramatically decreased | Brain samples | researchgate.netbiorxiv.orgnih.gov |
RTT Patients (larger cohort) | Various mutations | Significant decreases (mRNA), especially with severe mutations | Not specified for all regions | researchgate.netbiorxiv.orgnih.gov |
Mecp2+/- Female Mice | Knockout | Decreased | Not specified | researchgate.netnih.gov |
Mecp2-Tg1 Mice | Duplication | Unchanged | Most brain regions | frontiersin.org |
Mecp2R306C/+ Mice | R306C missense | No decreases | Brainstem, Cortex | researchgate.netbiorxiv.orgnih.gov |
Neurodegeneration Models: Trimethyltin (TMT)-Induced Neurodegeneration
Trimethyltin (TMT) is a neurotoxic agent that selectively targets the hippocampus and induces neurodegeneration in rodents, serving as a model for certain aspects of neurodegenerative diseases mdpi.comnih.govsciprofiles.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net. The neuroprotective properties of this compound have been evaluated in this model mdpi.comnih.govsciprofiles.comresearchgate.net.
Evaluation of Neuroprotective Properties in Rat Hippocampus
In a rat model of TMT-induced neurodegeneration, the neuroprotective properties of this compound were studied, particularly in combination with the NMDA receptor antagonist memantine mdpi.comnih.govsciprofiles.comresearchgate.net. TMT injection at 7.5 mg/kg induced significant neuronal cell death in the CA3 and CA4 regions of the hippocampus, and to a lesser extent, in the CA1 and CA2 regions mdpi.comnih.govsciprofiles.comresearchgate.netresearchgate.net. While memantine or this compound alone did not show noticeable neuroprotective properties in the hippocampal CA1 field under the specific experimental conditions, the combined use of memantine and this compound significantly reduced neuronal death in the CA1 region mdpi.comnih.govsciprofiles.comresearchgate.net. In the hippocampus of animals treated with the combination, the expression levels of genes related to glutamatergic synaptic transmission (Grin2b, Gria1, EAAT2) and neuroinflammation (IL1b, TGF beta 1, Aif1, GFAP) did not differ from control animals, unlike in groups treated with memantine or this compound alone after TMT, where neuroinflammation markers were increased mdpi.comnih.govsciprofiles.comresearchgate.net. Immunohistochemical studies also confirmed a decrease in microglial activation in the CA1 field of the hippocampus in the group treated with the combination mdpi.comsciprofiles.comresearchgate.netresearchgate.net. These findings suggest that the combined modulation of glutamatergic synaptic transmission by memantine and subsequent activation of Group III mGluRs with this compound significantly impacted the dynamics of neurodegeneration in the hippocampus mdpi.comsciprofiles.comresearchgate.net.
Effect of this compound (alone and in combination with Memantine) on TMT-Induced Neurodegeneration in Rat Hippocampus
Treatment Group | Neuronal Death in CA1 Region | Expression of Glutamatergic Genes (Grin2b, Gria1, EAAT2) | Expression of Neuroinflammation Genes (IL1b, TGF beta 1, Aif1, GFAP) | Microglial Activation in CA1 | Source(s) |
TMT alone | Significant cell death | Not specified as differing from control | Increased | Increased | mdpi.comnih.govsciprofiles.comresearchgate.net |
TMT + Memantine alone | No significant reduction | Not specified as differing from control | Markedly increased | Not specified as reduced | mdpi.comnih.govsciprofiles.comresearchgate.net |
TMT + this compound alone | No significant reduction | Not specified as differing from control | Markedly increased | Not specified as reduced | mdpi.comnih.govsciprofiles.comresearchgate.net |
TMT + Memantine + this compound | Significantly reduced | Did not differ from control | Did not differ from control | Close to control levels | mdpi.comnih.govsciprofiles.comresearchgate.netresearchgate.net |
Modulation of Glutamatergic Synaptic Transmission Dynamics
This compound has been utilized in electrophysiology studies to investigate its effects on synaptic transmission. It has been found to potentiate mGlu7-mediated reductions in excitatory post synaptic potentials (fEPSPs) in hippocampal slices caymanchem.comtocris.com. Studies at the hippocampal Schaffer collateral-CA1 (SC-CA1) synapse, where mGlu7 is reported to play a role in modulating synaptic transmission, have shown that application of this compound, along with an orthosteric agonist like LSP4-2022, results in a decrease in transmission at these synapses with a concomitant increase in the paired-pulse ratio (PPR) acs.orgnih.govnih.gov. This suggests that this compound can modulate glutamatergic transmission at this specific synapse.
In a model of trimethyltin (TMT)-induced neurodegeneration in rats, the combined use of the NMDA receptor antagonist memantine and this compound affected the expression levels of genes characterizing glutamatergic synaptic transmission, such as Grin2b, Gria1, and EAAT2, bringing them closer to control levels in the hippocampus of treated animals researchgate.netmdpi.com.
Analysis of Neuroinflammation Markers (e.g., Microglia Activation)
Research has explored the effects of this compound on neuroinflammation markers, particularly microglia activation. In the TMT-induced neurodegeneration model in rats, immunohistochemical studies confirmed significant activation of microglia in the hippocampus three weeks after TMT injection researchgate.netmdpi.com. While treatment with memantine or this compound alone after TMT markedly increased the expression of genes characterizing neuroinflammation, the combined use of memantine and this compound resulted in levels of these genes (IL1b, TGF beta 1, Aif1, and GFAP) that did not differ from control animals in the hippocampus researchgate.netmdpi.com. This suggests a potential mitigating effect on neuroinflammation markers when used in combination in this specific model. Microglia in the CA1 region showed an increase in rod-like cells after TMT, and in the group treated with both memantine and this compound, the amount of such microglia in the CA1 field was close to the control level researchgate.netmdpi.com.
Cellular Morphology Assessment in Hippocampal Subfields
Studies have also assessed the impact of this compound on cellular morphology within hippocampal subfields in preclinical models. In the TMT-induced neurodegeneration model, significant neuronal cell death was observed in the CA3 and CA4 regions, and to a lesser extent in the CA1 and CA2 regions researchgate.netmdpi.com. The combined use of memantine and this compound significantly reduced neuronal death in the CA1 field in these animals researchgate.netmdpi.com. This indicates a protective effect on neuronal morphology in a specific hippocampal subfield under neurotoxic conditions.
Exploration in Other Neurological and Psychiatric Disorder Models
This compound has been explored in preclinical models of various neurological and psychiatric disorders, leveraging its activity on group III mGlu receptors.
Involvement in Anxiety-Related Behaviors
Studies have investigated the role of mGlu7, a target of this compound, in anxiety-related behaviors. While some studies have explored the effects of mGlu7 modulation on anxiety frontiersin.orgucc.ie, direct evidence specifically detailing the involvement of this compound in anxiety-related behaviors in preclinical models is less prominent in the provided search results, although potentiation of mGlu7 has been reported to normalize anxiolytic behavior in a mouse model of MECP2 duplication syndrome scispace.com.
Role in Learning and Memory Circuits
This compound has shown promise in preclinical models of learning and memory deficits. In a mouse model of Rett syndrome (RTT), this compound has been reported to reverse deficits in contextual fear memory and social recognition medchemexpress.comcaymanchem.com. Administration of this compound in Mecp2+/- mice, a model for RTT, rescued synaptic plasticity defects and learning and memory phenotypes medchemexpress.com. This suggests a potential role for this compound in modulating circuits involved in learning and memory, particularly in the context of neurodevelopmental disorders.
Investigations in Depression and ADHD Models
Preclinical research has explored the potential of Group III mGluR PAMs, including mGluR4 PAMs like this compound, in models relevant to depression and anxiety cenmed.comcenmed.comwikipedia.orgontosight.ai. While the provided information highlights the general promise of this class of compounds in these areas, specific detailed findings directly pertaining to this compound's efficacy in established animal models of depression or ADHD are not extensively detailed within the provided search results.
However, the broader context indicates that modulating Group III mGluRs, particularly mGluR4, is considered a potential therapeutic strategy for these conditions cenmed.comcenmed.comwikipedia.orgontosight.ai. Studies on mGluR4 PAMs have shown promise in models of anxiety and depression cenmed.comontosight.ai. Given that this compound is characterized as a potent and selective mGluR4 PAM, these findings suggest a potential avenue for its investigation in such models cenmed.com.
Comparative Studies with Other Group III mGluR Modulators
This compound has been characterized as a potent and selective positive allosteric modulator of mGluR4 cenmed.com. Comparative studies are crucial to understand its pharmacological profile relative to other compounds targeting Group III mGluRs, which include mGluR4, mGluR7, and mGluR8 cenmed.comwikipedia.org.
Research indicates that this compound exhibits selectivity for mGluR4 compared to other mGluR subtypes and other targets cenmed.com. While it is primarily known as an mGluR4 PAM, one source also describes it as a positive allosteric modulator of Group III mGluRs with EC50 values of 108 nM for mGluR4, 146 nM for mGluR7, and 128 nM for mGluR8 in calcium mobilization assays caymanchem.com. This suggests it has activity across the Group III receptors, albeit with slightly varying potency.
Other Group III mGluR modulators exist, such as agonists and PAMs for mGluR7 and mGluR8 wikipedia.org. For example, AZ-12216052 is described as a potent and selective positive allosteric modulator of mGluR8 wikipedia.org. MMPIP is a selective antagonist for mGluR7 wikipedia.org, while XAP044 is also a selective antagonist of mGluR7 wikipedia.org. LSP2-9166 is a selective agonist for Group III mGluRs with varying potency across mGluR4, mGluR7, and mGluR8 wikipedia.org. Another mGluR4 PAM, ADX88178, has also been characterized in rodent models wikipedia.org. Foliglurax is another mGluR4 PAM that reached clinical trials for Parkinson's disease wikipedia.org.
Comparing this compound to these compounds involves examining their receptor selectivity, potency, and in vivo effects. While specific head-to-head comparative in vivo studies across a range of behavioral models for this compound versus every other Group III modulator are not extensively detailed in the provided text, the characterization of this compound as a potent mGluR4 PAM with activity at mGluR7 and mGluR8 in certain assays positions it within the landscape of Group III mGluR targeted compounds cenmed.comcaymanchem.com. Its distinct profile as a PAM, as opposed to orthosteric agonists or antagonists, highlights its unique mechanism of action within this receptor group cenmed.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org.
The following table summarizes some of the Group III mGluR modulators mentioned:
Compound Name | Target Receptor(s) | Modulator Type | PubChem CID |
This compound | mGluR4, mGluR7, mGluR8 (Group III) | Positive Allosteric Modulator | 73058507 |
AZ-12216052 | mGluR8 | Positive Allosteric Modulator | 73755190 |
MMPIP | mGluR7 | Antagonist | 9945530 |
XAP044 | mGluR7 | Antagonist | 5428913 |
LSP2-9166 | mGluR4, mGluR7, mGluR8 (Group III) | Agonist | 71042034 |
ADX88178 | mGluR4 | Positive Allosteric Modulator | 46836872 |
Foliglurax | mGluR4 | Positive Allosteric Modulator | 135565465 |
L-AP4 | mGluR7 | Agonist | 179394 |
Vu0422288 As a Biochemical and Electrophysiological Research Tool
Utility in In Vitro Structure-Function Relationship Studies of mGluRs
VU0422288 has demonstrated utility in in vitro studies exploring the structure-function relationships of group III mGluRs. Research has shown that this compound exhibits distinct pharmacological profiles and potentiates the activity of each of the group III mGluRs, providing insights into the interaction of orthosteric ligands with these receptors. acs.orgnih.gov Studies profiling the interactions of this compound with mGluR4, mGluR7, and mGluR8 have revealed differences in its interactions with these receptor subtypes. acs.orgnih.gov For instance, at mGluR7 and mGluR8, this compound positively modulated both the affinity and efficacy of certain orthosteric agonists. acs.org In contrast, at mGluR4, the manifestation of cooperativity was unique to each agonist tested, with a strong potentiation of the efficacy of L-AP4 coupled with a reduction in affinity. acs.org These results highlight the distinct interactions between the allosteric and orthosteric sites on the different receptors and underscore this compound's value in dissecting these complex relationships in vitro. acs.org
In calcium mobilization assays, this compound has shown varying potencies across the group III receptors. medchemexpress.comnih.govcaymanchem.commedchemexpress.com
Receptor | EC50 (nM) | Assay Type |
mGluR4 | 125 | Calcium mobilization |
mGluR7 | 146 | Calcium mobilization |
mGluR8 | 108-128 | Calcium mobilization |
These differences in potency and cooperativity observed with this compound contribute to a better understanding of the allosteric site characteristics and their influence on orthosteric ligand binding and receptor activation within the group III mGluRs. acs.org
Application in Electrophysiology Studies of Synaptic Modulation
Despite its lack of selectivity among group III mGluRs, this compound has proven highly useful in electrophysiology studies, particularly at the hippocampal Schaffer collateral-CA1 (SC-CA1) synapse. acs.orgnih.govvanderbilt.edu This synapse is a relevant site for studying mGluR function because mGluR7 has been reported to play an exclusive role in modulating synaptic transmission there. acs.orgnih.gov By utilizing this synapse-specific expression pattern, researchers have been able to employ nonselective PAMs like this compound to investigate mGluR7 biology in a native tissue setting. acs.orgnih.govnih.govacs.org
Electrophysiological studies using this compound have demonstrated its ability to potentiate mGluR7 function in the hippocampus, leading to robust effects on excitatory synaptic transmission. acs.orgnih.gov For example, pre-application of this compound to hippocampal slices from Rett syndrome model mice was able to restore deficient long-term potentiation (LTP) at SC-CA1 synapses. vanderbilt.edufrontiersin.org This restoration of LTP by mGluR7 potentiation aligns with the understanding that mGluR7-mediated inhibition of GABA release is crucial for LTP at SC-CA1 synapses. frontiersin.org These findings highlight the utility of this compound as a tool for exploring the role of mGluR7 in synaptic plasticity and its potential involvement in neurological disorders. acs.orgnih.govfrontiersin.org
This compound (1 μM) has been shown to enhance LSP4-2022-induced reductions in the slope of field excitatory postsynaptic potentials (fEPSPs) on coronal slices containing the hippocampus. medchemexpress.comcaymanchem.com
Potential for Radioligand Binding and Competition Studies
This compound holds potential for use in radioligand binding and competition studies. Radioligand binding assays are valuable techniques for characterizing receptors, determining their distribution, and assessing the affinity and selectivity of ligands. oncodesign-services.comperceptive.comnih.gov Given that this compound is predicted to have quite high affinity across the group III receptors, it represents a promising tool that could be radiolabeled. acs.org
Radiolabeled this compound could be utilized in saturation binding studies to determine receptor density (Bmax) and ligand affinity (Kd) for group III mGluRs in various tissue preparations, such as homogenates or tissue sections. oncodesign-services.comperceptive.comnih.gov Furthermore, a radiolabeled version could be employed in competition binding assays to evaluate the affinity and selectivity of unlabeled compounds competing for the same binding site on the receptors. oncodesign-services.comperceptive.comnih.gov This would expand the available tools for profiling compound-receptor interactions within the group III mGluR family. acs.org
Contribution to the Study of mGluR Heterodimerization
This compound has contributed to the exciting area of studying mGluR heterodimerization. acs.org While mGluRs are thought to function as homodimers, there is increasing evidence suggesting the formation of functional heterodimers between different mGluR subtypes, which can exhibit distinct pharmacological properties compared to their homodimeric counterparts. nih.govresearchgate.netguidetopharmacology.org
Studies investigating mGluR heterodimerization have utilized allosteric modulators like this compound to probe the function and pharmacology of these complexes. acs.orgnih.govresearchgate.net For instance, differential activity of mGluR7 allosteric modulators, including this compound, has provided evidence for the existence of mGluR7/8 heterodimers at hippocampal SC-CA1 synapses. researchgate.net These findings suggest that a receptor with pharmacology consistent with an mGluR7/8 heterodimer modulates the activity of these synapses. researchgate.net The use of this compound in such studies helps to unravel the complex interactions and functional consequences of mGluR heterodimerization. acs.orgnih.govresearchgate.net
Facilitation of Receptor Mutagenesis and Pharmacological Rescue Experiments
This compound has also facilitated receptor mutagenesis and pharmacological rescue experiments. These types of studies are crucial for understanding the role of specific amino acid residues in receptor function and for exploring potential therapeutic strategies for dysfunctional receptors. researchgate.net
In vitro studies characterizing mGluR mutations associated with neurological diseases have utilized this compound to assess its ability to rescue decreased functional responses. vanderbilt.edu For example, a specific mGluR7 mutation (I154T) associated with neurological disease in children showed a decreased functional response in a thallium flux assay. vanderbilt.edu Pre-application of the PAM this compound was able to rescue this decreased functional response. vanderbilt.edu This demonstrates the utility of this compound as a tool to investigate the impact of mutations on receptor function and to explore the potential for pharmacological chaperoning or rescue by positive allosteric modulation. vanderbilt.edu
Future Directions in Vu0422288 Research
Deeper Exploration of Receptor-Specific Allosteric Mechanisms
While VU0422288 is known to modulate multiple Group III mGluR subtypes, a more profound understanding of its precise allosteric binding sites and mechanisms at each specific receptor (mGluR4, mGluR7, and mGluR8) is crucial. Research indicates that different PAMs can exhibit distinct properties in their interactions with Group III mGlu subtypes and show probe dependence with various orthosteric agonists. acs.org Future studies should aim to elucidate the subtle differences in how this compound interacts with each subtype, potentially revealing differential conformational changes induced upon binding. This could involve detailed pharmacological studies using a range of orthosteric agonists and different assay systems to fully characterize the cooperativity profiles of this compound at each receptor. Understanding these receptor-specific nuances is vital for designing more selective modulators in the future.
Advanced Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography) for Complex Formation
Determining the high-resolution three-dimensional structures of Group III mGluRs, particularly in complex with this compound and endogenous or synthetic orthosteric ligands, is a critical future direction. Techniques such as Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography have revolutionized the study of membrane proteins like GPCRs, including mGluRs. nih.govbiorxiv.orgnih.gov Obtaining structural information on the full-length dimeric receptors bound to allosteric modulators like this compound would provide unprecedented insights into the allosteric binding pocket within the transmembrane domain and how ligand binding stabilizes specific receptor conformations. biorxiv.orgnih.govuni-regensburg.de This structural data is essential for understanding the molecular basis of allosteric modulation, the mechanisms of receptor activation and desensitization, and the basis for subtype selectivity or lack thereof. Such insights would significantly accelerate the rational design of novel and more selective modulators.
Development of More Selective Analogues and Chemical Probes
Although this compound is a valuable tool, its activity across multiple Group III mGluR subtypes highlights the need for developing more selective analogues. Future research should focus on structure-activity relationship (SAR) studies based on the this compound scaffold to identify chemical modifications that enhance selectivity for individual Group III mGluR subtypes (mGluR4, mGluR7, or mGluR8). acs.orgcsic.esnih.gov The development of highly selective PAMs or even negative allosteric modulators (NAMs) for each subtype is essential for dissecting the unique physiological roles of mGluR4, mGluR7, and mGluR8 in different brain circuits and disease states. These selective compounds would serve as invaluable chemical probes for in vitro and in vivo studies, allowing researchers to isolate the effects of modulating a single receptor subtype. csic.esresearchgate.net
Elucidating Novel Signaling Pathways Modulated by Group III mGluR Potentiation
While Group III mGluRs are known to primarily couple to Gi/o proteins and inhibit adenylyl cyclase, emerging research suggests they may also engage other signaling pathways. frontiersin.orgresearchgate.netmdpi.comnih.govresearchgate.netelifesciences.org Future studies should aim to comprehensively map the intracellular signaling cascades activated or modulated by Group III mGluR potentiation by this compound. This could involve investigating their impact on MAPK signaling, PI3-kinase pathways, or other downstream effectors. frontiersin.orgelifesciences.org Furthermore, exploring potential G protein-independent signaling mechanisms or interactions with β-arrestin pathways could reveal novel aspects of Group III mGluR function. A thorough understanding of the downstream signaling events is critical for deciphering the cellular and physiological consequences of Group III mGluR potentiation and identifying potential therapeutic targets within these pathways. researchgate.netmdpi.comiiarjournals.org
Expansion of Preclinical In Vivo Disease Modeling and Translational Research Paradigms
The promising results observed with this compound in preclinical models, such as those for Rett syndrome and neurodegeneration, highlight the potential of targeting Group III mGluRs for various neurological and psychiatric disorders. medchemexpress.comcaymanchem.commedchemexpress.commdpi.com Future research should expand the investigation of this compound and newly developed selective analogues in a wider range of validated preclinical in vivo disease models. This includes exploring their efficacy in models of Parkinson's disease, anxiety disorders, depression, schizophrenia, and other conditions where glutamatergic dysfunction is implicated. frontiersin.orgnih.govmedchemexpress.comacs.orgresearchgate.netresearchgate.netpatsnap.com Furthermore, incorporating translational research paradigms, such as using biomarkers relevant to human conditions and employing behavioral tasks with strong translational validity, will be crucial for bridging the gap between preclinical findings and potential clinical applications. patsnap.comjci.orglarvol.com This expansion of in vivo research is essential for identifying the most promising therapeutic indications for Group III mGluR PAMs and guiding future clinical development.
Q & A
Q. What standardized in vitro assays are used to evaluate VU0422288’s activity on group III mGlu receptors?
this compound’s allosteric modulation is typically assessed using calcium mobilization assays and thallium flux through GIRK channels. In calcium assays, agonist concentration-response curves are measured with and without this compound to quantify shifts in efficacy (EC₅₀) and cooperativity (β) . Thallium flux assays evaluate ion channel activity, revealing assay-dependent variations in receptor interactions . Researchers should validate findings across both methods to account for technical discrepancies.
Q. Which preclinical models demonstrate this compound’s therapeutic potential for neurodevelopmental disorders?
Studies in Mecp2-deficient mice—a model of Rett syndrome—show that intraperitoneal administration of this compound rescues synaptic plasticity deficits, reduces apneas, and improves cognitive and social behavior . These models prioritize global Mecp2 knockouts, though future work should incorporate human MECP2 point mutations to better reflect clinical heterogeneity .
Q. How does this compound’s pan-group III mGlu receptor activity influence experimental outcomes?
this compound exhibits similar positive modulation at mGlu4, mGlu7, and mGlu8, complicating subtype-specific mechanistic insights. Researchers must use complementary approaches, such as subtype-selective antagonists or genetic knockdowns, to isolate contributions of individual receptors .
Advanced Research Questions
Q. How can probe-dependent variations in this compound’s allosteric modulation be reconciled across assays?
Probe dependence arises from differences in agonist-receptor conformations. For example, this compound’s β value (cooperativity) varies between calcium mobilization (mGlu4: β = 23) and thallium flux assays (mGlu4: β = 6.5) . To address this, researchers should:
- Perform parallel assays with identical receptor preparations.
- Use Schild analysis to quantify modulator affinity (Kb) under different conditions.
- Cross-reference results with structural studies of receptor-ligand interactions.
Q. What experimental strategies address the limitations of this compound’s neuroprotective effects in long-term studies?
Current data from trimethyltin (TMT)-induced neurodegeneration models show transient hippocampal protection but lack sustainability assessments . To optimize long-term studies:
Q. How can researchers resolve contradictions in this compound’s efficacy across different mGlu7-dependent phenotypes?
While this compound improves cognition in Rett models, Grm7−/− mice exhibit conflicting phenotypes (e.g., enhanced spatial memory in some studies). To reconcile this:
- Compare this compound’s effects in Mecp2 mutants versus Grm7−/− models.
- Evaluate context-dependent signaling (e.g., β-arrestin vs. G-protein pathways).
- Use transcriptomic profiling to identify downstream targets altered by mGlu7 modulation .
Methodological Considerations
Q. What statistical tools are recommended for analyzing this compound’s dose-response data?
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀, Hill coefficients, and maximal responses (Emax). For Schild analysis, apply the Cheng-Prusoff equation to derive Kb values in the presence of competitive antagonists .
Q. How should researchers control for off-target effects in vivo?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。